TAK-659 - 1312691-33-0

TAK-659

Catalog Number: EVT-283132
CAS Number: 1312691-33-0
Molecular Formula: C17H21FN6O
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mivavotinib is an inhibitor of spleen tyrosine kinase (syk), with potential anti-inflammatory, immunomodulating, and antineoplastic activities. Upon administration, mivavotinib may inhibit the activity of syk, which abrogates downstream B-cell receptor (BCR) signaling and leads to an inhibition of B-cell activation, chemotaxis, adhesion and proliferation. Syk, a BCR-associated non-receptor tyrosine kinase that mediates diverse cellular responses, including proliferation, differentiation, and phagocytosis, is expressed in hematopoietic tissues and is often overexpressed in hematopoietic malignancies.
Overview

TAK-659 is an investigational compound classified as a dual inhibitor of Spleen Tyrosine Kinase and FMS-like Tyrosine Kinase 3. It is primarily being studied for its potential therapeutic effects in treating various B-cell malignancies, including lymphoma and acute myeloid leukemia. The compound has shown preclinical efficacy in models of B-cell malignancies, making it a subject of interest in ongoing clinical trials aimed at evaluating its safety and effectiveness in humans .

Source and Classification

TAK-659 is synthesized as a small molecule compound and is categorized under protein kinase inhibitors. Its primary targets are Spleen Tyrosine Kinase, which plays a critical role in B-cell receptor signaling, and FMS-like Tyrosine Kinase 3, which is often implicated in hematological malignancies. The compound is currently undergoing Phase I and Phase Ib clinical trials to assess its pharmacokinetics, safety, tolerability, and preliminary efficacy in patients with advanced solid tumors and lymphomas .

Synthesis Analysis

Methods

The synthesis of TAK-659 involves several chemical reactions that yield the final product through controlled conditions. The detailed synthetic pathway typically includes:

  1. Starting Materials: The synthesis begins with readily available pyrimidine derivatives.
  2. Reactions: Key reactions include nucleophilic substitutions and cyclization processes that lead to the formation of the core structure.
  3. Purification: The final compound is purified using techniques such as crystallization or chromatography to ensure high purity suitable for clinical use.

Technical details regarding specific reagents and conditions are often proprietary but generally follow established organic synthesis protocols typical for small molecule drug development .

Molecular Structure Analysis

Structure

The molecular structure of TAK-659 can be represented by its chemical formula, which includes various functional groups that contribute to its activity as a kinase inhibitor. The compound's structure features a pyrimidine ring that is essential for binding to the ATP-binding site of the target kinases.

Data

  • Molecular Formula: C₁₄H₁₅Cl₂N₄O
  • Molecular Weight: Approximately 308.20 g/mol
  • Structural Characteristics: The presence of halogens and nitrogen atoms enhances the compound's interaction with the kinase targets, contributing to its inhibitory activity .
Chemical Reactions Analysis

Reactions

TAK-659 undergoes various chemical reactions during its metabolism in biological systems:

  1. Hydrolysis: TAK-659 can be hydrolyzed to form less active metabolites.
  2. Oxidation: The compound may also undergo oxidation, affecting its pharmacokinetic profile.

Technical Details

The stability of TAK-659 under physiological conditions is crucial for its effectiveness as a therapeutic agent. Studies have indicated that it maintains stability in plasma while exhibiting rapid absorption when administered orally .

Mechanism of Action

TAK-659 functions by competitively inhibiting the ATP-binding sites of Spleen Tyrosine Kinase and FMS-like Tyrosine Kinase 3. This inhibition disrupts signaling pathways critical for cell proliferation and survival in malignant B-cells.

Process

  1. Binding: TAK-659 binds to the active site of the kinases.
  2. Inhibition: This prevents phosphorylation events necessary for downstream signaling.
  3. Cellular Effects: As a result, there is reduced cell proliferation and increased apoptosis in tumor cells .

Data

Clinical studies have shown that TAK-659 can achieve significant inhibition of target kinases, leading to observable anti-tumor effects in preclinical models and early-phase clinical trials .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: TAK-659 typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values indicate its ionization state at physiological pH, influencing its absorption and distribution characteristics .
Applications

TAK-659 is primarily being investigated for its applications in oncology, particularly for:

  1. B-cell Malignancies: Such as diffuse large B-cell lymphoma and follicular lymphoma.
  2. Acute Myeloid Leukemia: Showing promise as a treatment option for patients with relapsed or refractory disease.

The ongoing clinical trials aim to establish its efficacy as part of combination therapies or as a standalone treatment option . Further research may expand its applications into other hematological disorders where these kinases play a significant role.

Introduction to TAK-659 in Targeted Cancer Therapy

Rationale for Dual SYK/FLT3 Inhibition in Hematologic Malignancies

Spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) are pivotal signaling nodes in hematologic cancers. SYK regulates B-cell receptor signaling and innate immune responses, with aberrant activation linked to survival and proliferation in acute myeloid leukemia (AML) and B-cell lymphomas [3] [9]. FLT3, particularly when mutated (e.g., internal tandem duplications, FLT3-ITD), drives constitutive growth signaling in ~30% of AML cases [3] [6]. Crucially, SYK and FLT3 engage in cooperative oncogenesis:

  • Pathogenic Interdependence: SYK directly phosphorylates FLT3 at residues Y768 and Y955, enhancing FLT3-ITD activity and downstream MYC transcriptional programs [3].
  • Resistance Modulation: SYK overexpression promotes resistance to FLT3 inhibitors, while combined SYK/FLT3 inhibition demonstrates synergistic lethality in FLT3-ITD AML and mutant CBL-driven myeloid neoplasms [6] [10].
  • Microenvironment Protection: SYK mediates chemotaxis toward stromal cells (e.g., via CXCL12), shielding tumors from cytotoxic agents [7] [9]. Dual inhibition disrupts these survival niches.

Table 1: Key Signaling Pathways Targeted by TAK-659

PathwayRole in Hematologic MalignanciesConsequence of Inhibition
SYK SignalingB-cell receptor activation; Integrin-mediated survivalApoptosis in B-cell lymphomas; Microenvironment disruption
FLT3 SignalingFLT3-ITD-driven proliferation; MYC program activationCell cycle arrest in AML; Reduced leukemic burden
SYK/FLT3 CrosstalkSYK transactivates FLT3; Co-localization in lipid raftsSynergistic suppression of p-ERK/p-AKT in dual inhibition

Structural and Functional Classification of TAK-659 as a Small-Molecule Inhibitor

TAK-659 (chemical formula: C₁₇H₂₂ClFN₆O) is an orally bioavailable, reversible ATP-competitive inhibitor optimized for potency and selectivity [5] [7]. Key structural features include:

  • Core Scaffold: A heteroaromatic pyrrolidinone moiety enabling high-affinity binding to SYK and FLT3 [5].
  • Binding Mechanics: Co-crystallography (PDB: 5TR6) reveals that TAK-659 forms hydrogen bonds with SYK’s hinge region (Glu449, Met450) and hydrophobic interactions with Leu452 and Val385 [5].
  • Selectivity Profile: Inhibits SYK (IC₅₀ = 3.2 nM) and FLT3 (IC₅₀ = 4.6 nM) with >50-fold selectivity over 290 other kinases, including KIT and JAK2 [7] [9].

Table 2: Biochemical Kinase Selectivity of TAK-659

KinaseIC₅₀ (nM)Selectivity vs. SYK/FLT3
SYK3.2Reference
FLT34.6Reference
ZAP704620>1,000-fold
KIT>10,000>2,000-fold
JAK2>10,000>2,000-fold

Preclinical Justification for SYK/FLT3 Pathway Targeting

Preclinical studies validate TAK-659’s efficacy across hematologic malignancies:

  • AML Models:
  • In FLT3-ITD-dependent cell lines (MV4-11, MOLM-13), TAK-659 induced apoptosis (EC₅₀: 11–775 nM), while sparing FLT3-wildtype cells (e.g., RS4-11) [7] [10].
  • Synergy with FLT3 inhibitors (midostaurin) was observed in mutant CBL-driven AML, overcoming microenvironment-mediated resistance [6].
  • Lymphoma Models:
  • In diffuse large B-cell lymphoma (DLBCL), TAK-659 blocked BCR-dependent NF-κB activation and suppressed chemotaxis toward CXCL12/CXCL13 [7] [9].
  • In vivo DLBCL xenograft studies showed tumor regression at 60 mg/kg/day [7].
  • Resistance Mechanisms:
  • SYK inhibitor resistance upregulates inflammatory pathways (e.g., TNFα/NF-κB) and glucocorticoid receptor NR3C1, rendering cells vulnerable to dexamethasone cotreatment [10].
  • IL-3 overexpression partially rescues SYK-inhibited cells, highlighting cytokine signaling as a compensatory resistance axis [10].

Table 3: Preclinical Efficacy of TAK-659 in Tumor Models

Model TypeCell Line/Patient SourceKey Findings
FLT3-ITD AMLMV4-11 xenograftsTumor regression at 60 mg/kg/day (oral)
Mutant CBL AMLPrimary patient cellsSynergy with midostaurin (combinatory index <0.3)
DLBCLOCI-LY10 cellsEC₅₀: 43 nM; Suppression of p-SYK/p-ERK
Follicular LymphomaPatient-derived xenograftsReduced lymph node dissemination (80% inhibition)

Properties

CAS Number

1312691-33-0

Product Name

TAK-659

IUPAC Name

6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one

Molecular Formula

C17H21FN6O

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C17H21FN6O/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23)/t11-,12+/m0/s1

InChI Key

MJHOMTRKVMKCNE-NWDGAFQWSA-N

SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N

Synonyms

TAK-659

Canonical SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N

Isomeric SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.